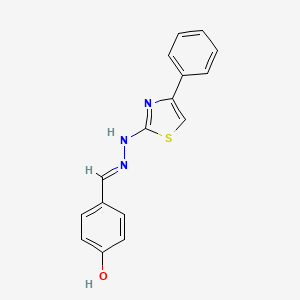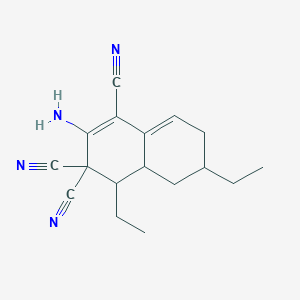
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as HPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPT is a hydrazone derivative of 4-hydroxybenzaldehyde and 2-aminothiazole, and it has been synthesized using various methods, including microwave-assisted synthesis and conventional heating methods.
Wirkmechanismus
The mechanism of action of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood, but it has been suggested to act through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to inhibit the production of ROS in vitro, which may contribute to its antioxidant and anti-inflammatory properties. Additionally, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. In a study by S. N. Kadam et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential therapeutic applications. However, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations, including its low solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
For the scientific research of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in various diseases, and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been reported using various methods, including microwave-assisted synthesis and conventional heating methods. In a study by R. S. Lokhande et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was synthesized using a microwave-assisted method by reacting 4-hydroxybenzaldehyde and 2-aminothiazole in ethanol as a solvent. The reaction was carried out at 100 °C for 5 minutes, and the resulting product was characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In a study by S. N. Kadam et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was found to exhibit significant antioxidant activity in vitro using various assays. 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was also found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study by S. V. Kulkarni et al. Moreover, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit anticancer activity against various cancer cell lines, including human breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
4-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-14-8-6-12(7-9-14)10-17-19-16-18-15(11-21-16)13-4-2-1-3-5-13/h1-11,20H,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJINGABFNDNBO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)


![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070716.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![6-bromo-N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6070732.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)

![N-[(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6070756.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B6070762.png)